molecular formula C19H16N2O4 B2769662 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 852706-19-5

4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

Cat. No.: B2769662
CAS No.: 852706-19-5
M. Wt: 336.347
InChI Key: MTCHGDJCSLRYII-UHFFFAOYSA-N
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Description

4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a complex organic compound belonging to the quinazoline family. This compound is recognized for its unique structure that integrates a benzyl group, dioxo functional groups, and a tetrahydropyrroloquinazoline core. Its multifunctional nature provides potential for varied applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid typically involves a multi-step organic synthesis process. Key steps include the formation of the quinazoline core, introduction of the benzyl group, and addition of the carboxylic acid functionality. Commonly, starting materials such as 2-aminobenzamide and benzaldehyde are utilized, involving condensation, cyclization, and oxidation reactions under controlled temperature and pH conditions.

Industrial Production Methods

Industrial synthesis requires optimization for yield and purity. Batch reactors and continuous flow systems may be used to scale up production. Key considerations include reaction time, solvent selection, and purification steps like recrystallization or chromatography to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes various reactions, including:

  • Oxidation: : Can be oxidized to form quinazoline derivatives.

  • Reduction: : Reduction typically targets the ketone groups.

  • Substitution: : Electrophilic aromatic substitution at the benzyl moiety.

Common Reagents and Conditions

  • Oxidation: : Agents such as potassium permanganate (KMnO₄).

  • Reduction: : Hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Halogenating agents (e.g., bromine) for electrophilic substitution.

Major Products Formed

  • Oxidized quinazoline derivatives.

  • Reduced alcohol or hydrocarbon derivatives.

  • Substituted benzyl compounds.

Scientific Research Applications

4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is utilized in various research fields:

  • Chemistry: : As a precursor or intermediate in organic synthesis.

  • Biology: : Studies on enzyme inhibition and binding interactions.

  • Industry: : Use in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA. The benzyl group may enhance binding affinity, while the quinazoline core participates in crucial biochemical interactions.

Comparison with Similar Compounds

Compared to other quinazoline derivatives, 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid stands out due to its unique functional groups, which confer distinct chemical reactivity and biological activity.

List of Similar Compounds

  • Quinazoline-2,4-dione

  • 2-phenylquinazolin-4-one

  • 4-benzylquinazoline

These compounds share structural motifs but differ in functional groups and, consequently, in their chemical and biological properties.

Properties

IUPAC Name

4-benzyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-16-10-11-19(18(24)25)20(12-13-6-2-1-3-7-13)17(23)14-8-4-5-9-15(14)21(16)19/h1-9H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCHGDJCSLRYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C(=O)C3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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